molecular formula C15H22O4 B190194 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid CAS No. 137288-61-0

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid

Cat. No.: B190194
CAS No.: 137288-61-0
M. Wt: 266.33 g/mol
InChI Key: ZUVZYHLJLPPRFY-IGJVIKARSA-N
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Description

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is a cadinane-type sesquiterpenoid derivative isolated from Artemisia annua (sweet wormwood), a plant renowned for producing artemisinin, an antimalarial compound. Structurally, it features a seco-cadinane backbone (a cadinane skeleton with a broken bond) modified with 4,5-dioxo and carboxylic acid functional groups . Notably, its CAS number is inconsistently reported as 137288-61-0 (per commercial catalogs) and 63968-64-9 (per phytochemical studies) , suggesting possible isomeric variations or synonym assignments.

Its biosynthesis likely involves oxidative cleavage of cadinane precursors, though synthetic routes remain undocumented in the provided evidence.

Properties

IUPAC Name

2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-9-4-6-13(11(3)15(18)19)14(8-16)12(9)7-5-10(2)17/h8-9,12-14H,3-7H2,1-2H3,(H,18,19)/t9-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZYHLJLPPRFY-IGJVIKARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1CCC(=O)C)C=O)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]([C@H]1CCC(=O)C)C=O)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives, which undergo functional group transformations to introduce the formyl, methyl, and 3-oxobutyl groups. Key steps may involve aldol condensation, oxidation, and esterification reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are employed to achieve the desired product on a large scale.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and 3-oxobutyl groups can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted cyclohexyl compounds.

Scientific Research Applications

Chemistry

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid serves as a building block in organic synthesis. It is utilized in the development of complex molecules through various reactions such as:

  • Oxidation : The formyl group can be oxidized to produce carboxylic acids.
  • Reduction : The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution Reactions : The compound can undergo nucleophilic and electrophilic substitutions.

Biology

This compound has been investigated for its potential biological activities:

  • Anticancer Activity : Research indicates that it interacts with proteins involved in cancer progression. For example, it shows significant interactions with Nuclear factor NF-kappa-B (NFKB1) and Cyclin-dependent kinase 2 (CDK2), which are critical in regulating cell proliferation.
    Target ProteinFunctionInteraction Score
    NFKB1Regulates immune response0.22
    MAP2K1Involved in MAPK signaling0.12
    CDK2Controls cell cycle progression0.10
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Medicine

In medical research, this compound is explored for its therapeutic potential:

  • Cancer Treatment : In vitro studies on human prostate and breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
    • Case Study: Treatment of human prostate (PC-3) and breast (MDA-MB-231) cancer cell lines showed a dose-dependent reduction in viability.

Anticancer Mechanism

The anticancer effects are attributed to the compound's ability to regulate gene expression involved in apoptosis and cell cycle control. Molecular docking studies suggest that it stabilizes interactions with key proteins involved in tumorigenesis.

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity against clinical isolates of E. coli and S. aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to that of ampicillin.

Mechanism of Action

The mechanism of action of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Ganoderic Acids (Triterpenoids)

Examples :

  • Ganolucidic acid A (C₃₀H₄₄O₆; MW 500.67; CAS 98665-21-5)
  • Ganoderic acid B (C₃₀H₄₄O₇; MW 516.7; CAS 81907-61-1)
  • Ganoderenic acid B (C₃₀H₄₂O₇; MW 514.65; CAS 100665-41-6)

Key Differences :

  • Core Structure: Ganoderic acids are triterpenoids (C₃₀) derived from Ganoderma fungi, whereas 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is a sesquiterpenoid (C₁₅) .
  • Functional Groups: Ganoderic acids feature hydroxyl and ketone substituents, while the cadinen-oic acid includes dioxo and carboxylic acid moieties.
  • Applications: Ganoderic acids exhibit antitumor and immunomodulatory activities , whereas the cadinen-oic acid’s bioactivity remains less characterized but is hypothesized to contribute to Artemisia’s medicinal properties .

4,5-Dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylates

Example :

  • Ethyl 3-Methyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (C₁₄H₁₀O₄S; MW 290.3; CAS varies)

Key Differences :

  • Core Structure: Heterocyclic naphthoquinone fused with a thiophene ring, synthesized via one-pot reactions of 3-acyl-1,2-naphthoquinones with thiols or enamines .
  • Functional Groups : Contains ester and dioxo groups, contrasting with the cadinen-oic acid’s carboxylic acid .
  • Limitations : Synthesis is restricted to aliphatic substituents at the 3-position; aromatic groups are incompatible .

Spiroheterocyclic Pyrrole-2,3-diones

Examples :

  • Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates

Key Differences :

  • Core Structure : Pyrrole-dione scaffolds with spiro junctions, synthesized via reactions of dioxopyrroles with enamines .
  • Functional Groups : Include ester and dioxo groups but lack the cadinen-oic acid’s seco-cadinane backbone .
  • Applications : Primarily used in synthetic organic chemistry for constructing spiroheterocycles .

Caffeic Acid (Phenolic Compound)

Example :

  • Caffeic acid (C₉H₈O₄; MW 180.16; CAS 331-39-5)

Key Differences :

  • Core Structure: Simple phenolic compound with a cinnamic acid backbone, distinct from the cadinen-oic acid’s terpenoid origin.
  • Applications : Widely used in supplements and cosmetics for antioxidant properties , whereas the cadinen-oic acid’s utility is tied to pharmacological research in Artemisia annua .

Biological Activity

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is a sesquiterpenoid compound with significant biological activity. This compound has drawn attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 137288-61-0
  • Molecular Formula: C15H22O4
  • Molecular Weight: 266.33 g/mol

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to interact with multiple target proteins involved in cancer progression.
    • For instance, it exhibited significant interaction with proteins such as Nuclear factor NF-kappa-B (NFKB1) and Cyclin-dependent kinase 2 (CDK2), which are crucial in regulating cell proliferation and survival pathways in various cancers including prostate and breast cancer .
  • Antimicrobial Activity
    • The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests against bacteria such as Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics .

Anticancer Mechanism

The anticancer effects of this compound are attributed to its ability to regulate gene expression involved in apoptosis and cell cycle control. The molecular docking studies indicated that the compound stabilizes interactions with key proteins involved in tumorigenesis:

Target Protein Function Interaction Score
NFKB1Regulates immune response0.22
MAP2K1Involved in MAPK signaling pathway0.12
CDK2Controls cell cycle progression0.10

These interactions suggest a multifaceted approach where the compound can inhibit cancer cell growth through multiple signaling pathways .

Antimicrobial Mechanism

The antimicrobial activity appears to be linked to the disruption of microbial cell membranes and inhibition of essential metabolic pathways. The structure of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death .

Case Studies

  • Cancer Cell Line Studies
    • In vitro studies on human prostate (PC-3) and breast (MDA-MB-231) cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The cytotoxicity assays indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy
    • A comparative study evaluated the antimicrobial activity of various compounds including this compound against clinical isolates of E. coli and S. aureus. The results showed that this compound exhibited an MIC value comparable to that of ampicillin, suggesting its potential as an alternative antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid
Reactant of Route 2
4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid

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